4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring, attached to a phenyldibenzo[b,d]furan moiety. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed under mild conditions using palladium catalysts and involves the coupling of a boronic acid derivative with an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield simpler boron-containing compounds.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dibenzofurans and boronic acid derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Widely used in the production of OLED materials and other advanced electronic components
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, influencing their activity.
Pathways: It can modulate signaling pathways related to oxidative stress and cellular metabolism, contributing to its effects in biological systems
Comparison with Similar Compounds
Similar Compounds
4-Phenyldibenzofuran: A simpler analog with similar structural features but lacking the boron-containing dioxaborolane ring.
Dibenzo[b,d]furan-2-ylboronic acid: Another boron-containing compound with different substitution patterns.
Uniqueness
4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane is unique due to its combination of a boron-containing dioxaborolane ring and a phenyldibenzo[b,d]furan moiety. This unique structure imparts specific electronic and photophysical properties, making it highly valuable in the field of organic electronics and materials science .
Properties
Molecular Formula |
C24H23BO3 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(9-phenyldibenzofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)19-14-8-13-18-21-17(16-10-6-5-7-11-16)12-9-15-20(21)26-22(18)19/h5-15H,1-4H3 |
InChI Key |
ZUHZNCDNFRSUQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(C=CC=C4O3)C5=CC=CC=C5 |
Origin of Product |
United States |
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